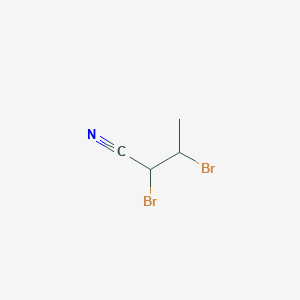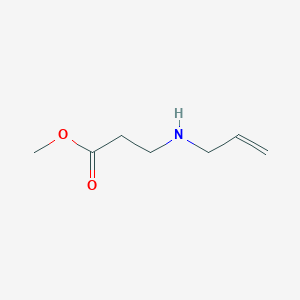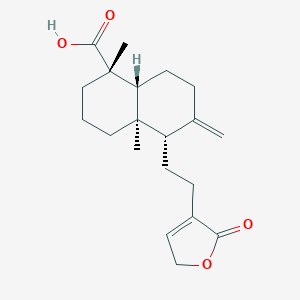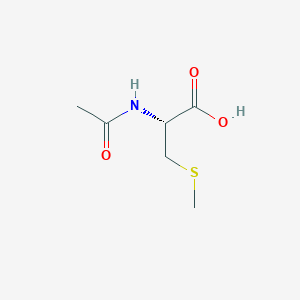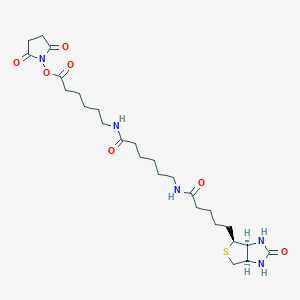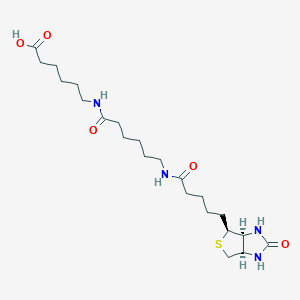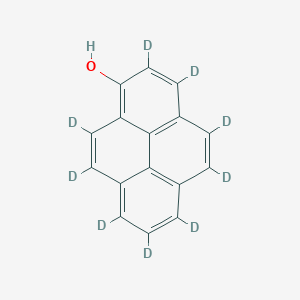
1-Hidroxipireno-d9
Descripción general
Descripción
1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene, which is a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). These hydrocarbons are environmental pollutants that can be found in various sources such as vehicle exhaust, industrial emissions, and tobacco smoke. The deuterium labeling in 1-Hydroxypyrene-d9 makes it particularly useful in scientific research as it allows for more precise tracking and quantification in metabolic studies .
Aplicaciones Científicas De Investigación
1-Hydroxypyrene-d9 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Some of its applications include:
Chemistry: Used as a tracer in studies involving the metabolism of PAHs.
Biology: Helps in understanding the biological pathways and effects of PAH exposure.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in environmental monitoring to assess human exposure to PAHs
Mecanismo De Acción
Target of Action
1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene . The primary targets of 1-Hydroxypyrene-d9 are the same as those of 1-Hydroxypyrene, which is a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs) . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline; they are also in products made from these materials, such as coal-tar pitch, creosote, and asphalt .
Mode of Action
1-Hydroxypyrene-d9 interacts with its targets in the same way as 1-Hydroxypyrene does. It is used as a biomarker to indicate the level of exposure to PAHs . When an individual is exposed to PAHs, 1-Hydroxypyrene can be detected in urine samples . This indicates that the compound has interacted with its targets, leading to changes that result in its presence in urine .
Biochemical Pathways
The biochemical pathways affected by 1-Hydroxypyrene-d9 are those involved in the metabolism of PAHs . When PAHs enter the body, they are metabolized by enzymes into metabolites like 1-Hydroxypyrene . These metabolites can then be excreted in urine . Therefore, the presence of 1-Hydroxypyrene-d9 in urine indicates that the PAH metabolic pathway has been activated .
Pharmacokinetics
As a deuterium-labeled derivative of 1-hydroxypyrene, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . After exposure to PAHs, 1-Hydroxypyrene is metabolized and then excreted in urine . The presence of 1-Hydroxypyrene-d9 in urine can therefore provide information about the bioavailability of PAHs .
Result of Action
The presence of 1-Hydroxypyrene-d9 in urine is a result of the body’s exposure to PAHs . It serves as a biomarker, indicating that PAHs have been absorbed, distributed, metabolized, and excreted by the body . This can provide valuable information about the level of exposure to PAHs and the potential health risks associated with such exposure .
Análisis Bioquímico
Biochemical Properties
1-Hydroxypyrene-d9 interacts with various enzymes, proteins, and other biomolecules. It aids in mass spectrometry-based detection, enhancing the precision of metabolite analysis and improving the sensitivity of pyrene biomonitoring studies . It helps investigate the metabolic pathways and biotransformation processes of pyrene, revealing how organisms metabolize PAHs and their effects on enzymatic activities .
Cellular Effects
1-Hydroxypyrene-d9 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1-Hydroxypyrene-d9 exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an internal standard for quantifying 1-Hydroxypyrene in biological and environmental samples due to its structural similarity and distinct isotopic signature .
Temporal Effects in Laboratory Settings
The effects of 1-Hydroxypyrene-d9 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Hydroxypyrene-d9 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Hydroxypyrene-d9 is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
1-Hydroxypyrene-d9 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxypyrene-d9 is synthesized by introducing deuterium atoms into the 1-Hydroxypyrene molecule. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of 1-Hydroxypyrene-d9 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the deuterium exchange. Quality control measures are stringent to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxypyrene-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1-Hydroxypyrene-d9 into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, often using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane
Major Products
Oxidation: Pyrene-1,6-dione.
Reduction: 1-Pyrenemethanol.
Substitution: 1-Chloropyrene
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxypyrene: The non-deuterated form, commonly used as a biomarker for PAH exposure.
2-Hydroxypyrene: Another hydroxylated derivative of pyrene, less commonly used.
9-Hydroxyfluorene: A hydroxylated derivative of fluorene, used in similar studies
Uniqueness
1-Hydroxypyrene-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification is crucial .
Propiedades
IUPAC Name |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNHUAPTJVVNQ-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514409 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132603-37-3 | |
| Record name | (~2~H_9_)Pyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Hydroxypyrene-d9 used in research related to Polycyclic Aromatic Hydrocarbons (PAHs)?
A1: 1-Hydroxypyrene-d9 is a deuterated form of 1-Hydroxypyrene, a well-established biomarker for PAH exposure. The deuterium labeling makes it ideal for use as an internal standard in analytical techniques like chromatography-mass spectrometry. [] This allows researchers to accurately quantify the levels of 1-Hydroxypyrene in biological samples like urine, providing insights into the extent of an individual's exposure to PAHs. []
Q2: Can you elaborate on the analytical method mentioned in the paper and its relevance to 1-Hydroxypyrene-d9?
A2: The paper focuses on using Chromatography–Mass Spectrometry to determine 1-Hydroxypyrene levels in urine. [] Here, 1-Hydroxypyrene-d9 is likely added to the urine sample before analysis. Because it possesses a similar chemical structure and behavior to 1-Hydroxypyrene during the analysis but with a different mass due to deuterium, it serves as a reference point. By comparing the signal intensities of 1-Hydroxypyrene and 1-Hydroxypyrene-d9, researchers can accurately calculate the concentration of 1-Hydroxypyrene in the sample, ensuring reliable and precise measurements of PAH exposure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



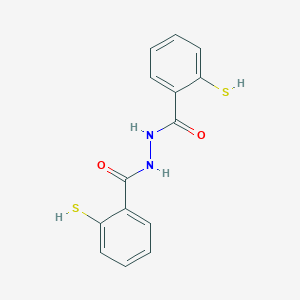
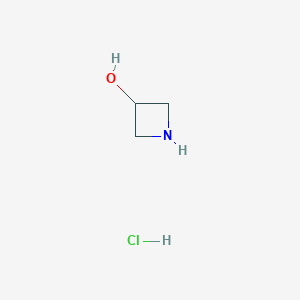
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B16523.png)
